![molecular formula C12H12Cl4N2O2 B14616437 N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-04-4](/img/structure/B14616437.png)
N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound characterized by its unique structure, which includes a 2-methylphenyl group and two dichloroacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2-methylbenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 2-methylbenzaldehyde and 2,2-dichloroacetamide in a solvent.
- Add a catalyst, such as an acid or base, to the reaction mixture.
- Heat the mixture to the desired temperature and maintain it for a specific duration.
- Cool the reaction mixture and isolate the product through filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N’-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological or chemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[(4-Methylphenyl)methylene]bis(2,2-dichloroacetamide): Similar structure but with a 4-methylphenyl group.
Guanidine, N,N’-bis(2-methylphenyl): Contains guanidine instead of dichloroacetamide groups.
Propiedades
Número CAS |
58085-04-4 |
|---|---|
Fórmula molecular |
C12H12Cl4N2O2 |
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-6-4-2-3-5-7(6)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
Clave InChI |
LNHFHUORRVTVQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



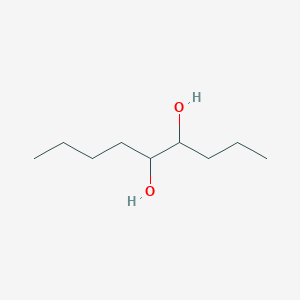

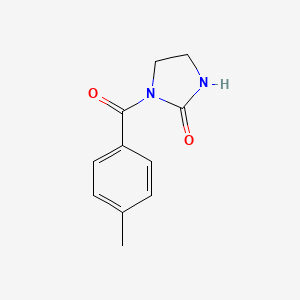
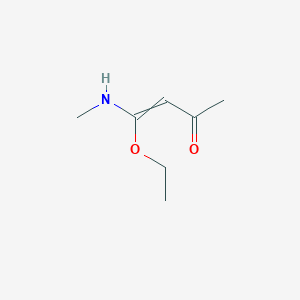
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
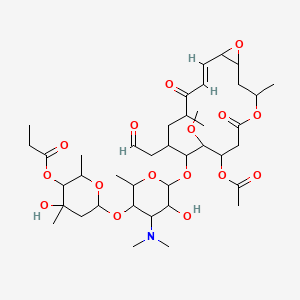
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
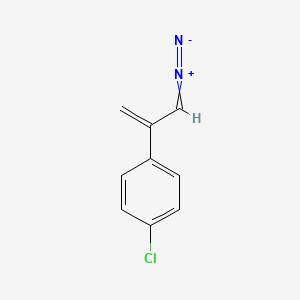
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

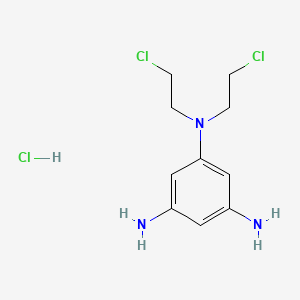
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

